Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-13-7-5-4-6-8-14-9-11-15(18)12-10-14/h9-12H,4-8,13,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDKIPFRQAHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(4-aminophenyl)hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The primary product of such reactions is the corresponding nitro compound.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to the active site of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate, highlighting differences in substituents, molecular properties, and applications.
Structural and Functional Differences
a) Substituent Effects on Reactivity
- 4-Aminophenyl vs. 4-Chlorophenyl: The target compound’s 4-aminophenyl group enhances nucleophilicity, enabling coupling reactions with electrophiles (e.g., activated carbonyls), whereas the 4-chlorophenethyl analog (CAS 167886-56-8) is less reactive due to electron-withdrawing Cl .
- Bromohexyl vs.
b) Physicochemical Properties
- Hydrophobicity: The butan-2-ylsulfanyl analog (CAS 2060035-85-8) exhibits higher hydrophobicity (logP ~3.5) due to its thioether group, contrasting with the hydrophilic 4-aminophenyl derivative (logP ~2.1) .
- Stability : The Boc group in all analogs provides acid-labile protection, but the 4-hydroxyphenyl variant (CAS 54840-15-2) is prone to oxidation under basic conditions .
Biological Activity
Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate is a synthetic organic compound classified as a carbamate. Its structure includes a tert-butyl group, a hexyl chain, and an aromatic amine, which contribute to its biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C16H26N2O2
- Molecular Weight : 290.39 g/mol
- CAS Number : 2358710-30-0
The compound is synthesized through the reaction of hexyl amine with di-tert-butyl dicarbonate, typically in an inert solvent like dichloromethane and using a base such as triethylamine to facilitate the formation of the carbamate linkage.
Biological Activity Overview
This compound exhibits several promising biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, with observed inhibition percentages ranging from 39% to over 54% in experimental models.
- Anticancer Properties : The compound has shown potential in inhibiting tumor growth and affecting various signaling pathways associated with cancer progression. It may interact with specific kinases involved in cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways (39%-54%) | |
| Anticancer | Inhibition of tumor growth; kinase interaction | |
| Antimicrobial | Broad spectrum activity against pathogens |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases that play critical roles in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation : Research indicates that the compound may modulate receptor activity, influencing metabolic pathways relevant to inflammation and cancer.
Case Studies
-
Anti-inflammatory Study :
- In a study involving animal models, derivatives of this compound were administered to assess their anti-inflammatory effects. Results indicated significant reductions in inflammatory markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.
-
Anticancer Study :
- A cell line study evaluated the effects of the compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Applications in Medicinal Chemistry
This compound serves as a valuable precursor for developing biologically active compounds. Its derivatives are being explored for targeted therapies against cancer and inflammatory diseases. Additionally, due to its stability under basic conditions, it is utilized as a protecting group in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using tert-butyl carbamate precursors and substituted carboxylic acids. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate linkages . Optimization involves adjusting reaction temperature (typically 0–25°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and solvent selection (e.g., DMF or dichloromethane). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>80%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate linkage (δ ~6.5–7.2 ppm for NH). HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+H]+ calculated 418.2561, observed 418.2559) . HPLC (UV detection at 254 nm, C18 column) confirms purity ≥95% . For crystalline derivatives, X-ray crystallography resolves stereochemistry and intermolecular interactions .
Q. What are the stability considerations for long-term storage?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which degrade the tert-butyl protecting group. Stability tests via TLC and HPLC at 1, 3, and 6-month intervals are recommended .
Q. Which solvents and reaction media are compatible with this compound?
- Methodology : The compound is soluble in DMF , DCM , and THF but poorly soluble in water. For reactions requiring aqueous conditions (e.g., bioconjugation), use polar aprotic solvents with <5% H2O. Avoid alcohols, which may displace the carbamate group under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?
- Methodology : Systematically modify the hexyl chain length and 4-aminophenyl substituents to assess impacts on biological activity. For example:
- Replace the hexyl chain with shorter (C4) or branched alkyl groups.
- Introduce electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring to modulate electronic effects.
Evaluate changes via in vitro assays (e.g., enzyme inhibition) and correlate with computational models (docking, QSAR) .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature (VT) NMR : Determine if splitting arises from conformational exchange (e.g., rotameric equilibria).
- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm through-space interactions.
- Isotopic labeling : Use 15N-labeled analogs to clarify carbamate NH coupling .
Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- Methodology : The hexyl-aminophenyl moiety serves as a linker connecting an E3 ligase ligand (e.g., VHL or CRBN binder) and a target protein binder. Key steps:
Functionalize the amino group with a PEG spacer (e.g., tert-butyl (6-aminohexyl)carbamate derivatives) .
Conjugate via click chemistry (CuAAC) or NHS ester coupling.
Validate degradation efficiency via Western blot (target protein reduction) and cellular viability assays .
Q. What experimental approaches address discrepancies in biological activity across different batches?
- Methodology :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or oxidized species).
- Crystallinity analysis : Compare PXRD patterns to assess batch-to-batch polymorphic variations.
- Bioactivity normalization : Adjust dosing based on purity (e.g., IC50 correction for 90% vs. 95% pure batches) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
